N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a key role in Alzheimer’s disease .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), affecting the cholinergic pathway .
Result of Action
Some indole derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .
Biochemical Analysis
Biochemical Properties
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism . These interactions suggest that this compound can modulate biochemical pathways related to neuroprotection and metabolic regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to protect neuronal cells from oxidative stress-induced damage, thereby enhancing cell survival rates . It also influences cell signaling pathways by modulating the secretion of inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound affects cellular metabolism by inhibiting α-glucosidase, thereby regulating glucose levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity . Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control . These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation . Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways . These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCATNFSOQSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.